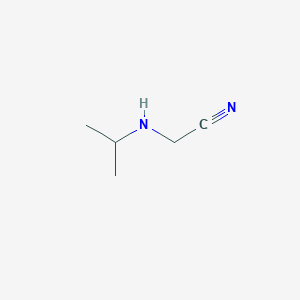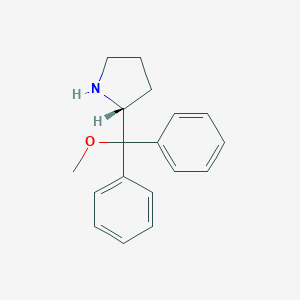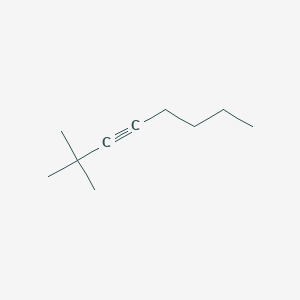
2,2-Dimethyl-3-octyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-octyne, also known as DMDO, is a highly reactive organic compound that is widely used in various scientific research applications. DMDO is a versatile reagent that can be used for a variety of chemical transformations, including oxidation, epoxidation, and halogenation.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-3-octyne involves the transfer of oxygen atoms from the this compound molecule to the substrate. This compound is a highly reactive species that can undergo a variety of reactions, including epoxidation, halogenation, and oxidation. The reaction mechanism of this compound is complex and involves the formation of various intermediates.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to induce oxidative stress in cells, leading to DNA damage and cell death. This compound has also been shown to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Dimethyl-3-octyne has several advantages for lab experiments. It is a highly reactive species that can be used for a variety of chemical transformations. This compound is also relatively easy to synthesize and can be obtained in high yields. However, this compound is a highly reactive and unstable compound that requires careful handling. This compound is also toxic and can be hazardous if not handled properly.
Direcciones Futuras
There are several future directions for the research on 2,2-Dimethyl-3-octyne. One area of research is the development of new synthetic methods for this compound. Another area of research is the investigation of the mechanism of action of this compound, and the development of new applications for this compound in organic synthesis. Additionally, there is a need for further research on the biochemical and physiological effects of this compound, and its potential use in cancer therapy.
Métodos De Síntesis
2,2-Dimethyl-3-octyne can be synthesized by the reaction of 2,2-dimethyl-1,3-dioxolane-4,5-dione (this compound) with acetylene in the presence of a palladium catalyst. The reaction is carried out under high pressure and high temperature conditions. The yield of this compound is typically around 50-60%.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-octyne is widely used in various scientific research applications. One of the most important applications of this compound is in the field of organic synthesis. This compound can be used as an oxidizing agent for the conversion of alkenes to epoxides, and for the oxidation of alcohols to aldehydes and ketones. This compound can also be used in the halogenation of alkenes, and for the synthesis of α-haloketones.
Propiedades
Número CAS |
19482-57-6 |
|---|---|
Fórmula molecular |
C10H18 |
Peso molecular |
138.25 g/mol |
Nombre IUPAC |
2,2-dimethyloct-3-yne |
InChI |
InChI=1S/C10H18/c1-5-6-7-8-9-10(2,3)4/h5-7H2,1-4H3 |
Clave InChI |
XBLMXBDWMYMTLK-UHFFFAOYSA-N |
SMILES |
CCCCC#CC(C)(C)C |
SMILES canónico |
CCCCC#CC(C)(C)C |
Sinónimos |
2,2-Dimethyl-3-octyne. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











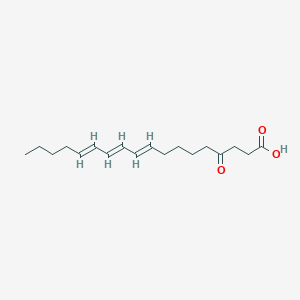
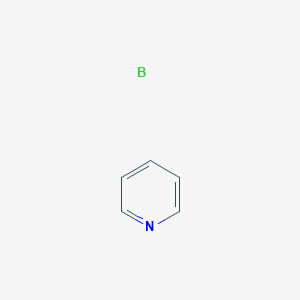
![(1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B106809.png)
